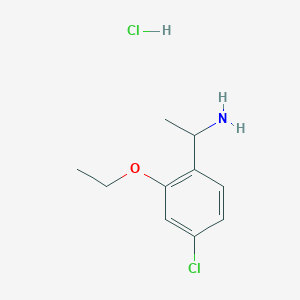
1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride
Overview
Description
1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2NO and its molecular weight is 236.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as a substituted phenethylamine, features a chloro and ethoxy substituent on the phenyl ring. The molecular formula is , with a molecular weight of approximately 215.7 g/mol. The presence of the chloro group may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Monoamine Receptors : Similar compounds have shown affinity for serotonin and dopamine receptors, suggesting potential psychoactive effects.
- Antioxidant Activity : The ethoxy group may confer antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Pseudomonas aeruginosa | 0.100 |
- Anticancer Potential : Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. Further studies are needed to confirm the specific effects of this compound on cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various phenethylamines, including this compound. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Neuropharmacological Effects : In a controlled study involving animal models, the administration of this compound resulted in altered behavior indicative of psychoactive effects, likely mediated through serotonin receptor modulation. This aligns with findings from similar phenethylamines that exhibit psychoactive properties .
- Toxicological Assessment : A toxicity study highlighted that while the compound showed promising therapeutic effects, high doses led to adverse effects such as increased heart rate and agitation in test subjects, necessitating further investigation into its safety profile .
Properties
IUPAC Name |
1-(4-chloro-2-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-3-13-10-6-8(11)4-5-9(10)7(2)12;/h4-7H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWOLQWGMJHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















